(R)-3-Aminoquinuclidine dihydrochloride

Catalog No.
S1522508
CAS No.
123536-14-1
M.F
C7H16Cl2N2
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminoquinuclidine dihydrochloride

CAS Number

123536-14-1

Product Name

(R)-3-Aminoquinuclidine dihydrochloride

IUPAC Name

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m0../s1

InChI Key

STZHBULOYDCZET-KLXURFKVSA-N

SMILES

C1C[NH+]2CCC1C(C2)[NH3+].[Cl-].[Cl-]

Synonyms

(R)-1-Azabicyclo[2.2.2]octan-3-amine Dihydrochloride, ; (3R)-3-Aminoquinuclidine Dihydrochloride; (R)-(+)-3-Aminoquinuclidine Dihydrochloride; (R)-3-Aminoquinuclidine Dihydrochloride; (R)-Quinuclidin-3-amine Dihydrochloride; 3-(R)-Aminoquinuclidine D

Canonical SMILES

C1C[NH+]2CCC1C(C2)[NH3+].[Cl-].[Cl-]

Isomeric SMILES

C1C[NH+]2CCC1[C@H](C2)[NH3+].[Cl-].[Cl-]

(R)-3-Aminoquinuclidine dihydrochloride is a chiral compound that serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. It is derived from quinuclidine, a bicyclic amine, and features an amino group at the 3-position. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various

, primarily due to the presence of the amino group. Some key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Imine Compounds: Reacting with carbonyl compounds can yield imines, which are useful intermediates in organic synthesis .
  • Chiral Resolution: It can be resolved into its enantiomers through chiral acid resolution techniques, which are essential for synthesizing specific pharmacologically active compounds .

The biological activity of (R)-3-aminoquinuclidine dihydrochloride is significant in pharmacology. It has been identified as a key intermediate in the synthesis of chiral serotonin receptor antagonists, specifically targeting the 5-HT3 receptor subtype. This receptor plays a crucial role in neurotransmission and is implicated in various physiological processes including nausea and anxiety. The compound's ability to selectively inhibit these receptors makes it a valuable candidate for developing antiemetic and anxiolytic medications .

Several methods have been developed for synthesizing (R)-3-aminoquinuclidine dihydrochloride:

  • Direct Synthesis from Quinuclidinone: One common method involves the reaction of 3-quinuclidinone with appropriate reagents to introduce the amino group at the 3-position, followed by hydrochloride salt formation .
  • Improved One-Pot Synthesis: Recent advancements have led to more efficient one-pot synthesis methods that simplify the process and increase yield by minimizing intermediate steps .
  • Chiral Resolution Techniques: Chiral acids can be employed to resolve racemic mixtures of 3-aminoquinuclidine into their enantiomers, allowing for targeted synthesis of (R)-3-aminoquinuclidine dihydrochloride .

(R)-3-Aminoquinuclidine dihydrochloride finds applications in various fields:

  • Pharmaceutical Development: It is primarily utilized in the synthesis of drugs targeting serotonin receptors, contributing to treatments for conditions such as anxiety and nausea.
  • Chemical Research: As a versatile building block, it aids in the development of new synthetic methodologies and compounds within organic chemistry.
  • Biochemical Studies: Its role in receptor interaction studies provides insights into neurotransmitter systems and potential therapeutic targets.

Research involving (R)-3-aminoquinuclidine dihydrochloride often focuses on its interactions with serotonin receptors. Studies have demonstrated that this compound exhibits selective binding properties, making it a valuable tool for elucidating receptor mechanisms and developing new pharmacological agents. Its interactions can be characterized using various techniques such as radiolabeled ligand binding assays and functional assays to assess receptor activity .

Several compounds share structural similarities with (R)-3-aminoquinuclidine dihydrochloride, each exhibiting unique properties and applications:

Compound NameStructure TypeKey Features
3-AminoquinuclidineQuinuclidine derivativeNon-chiral version; used as a general building block
1-(2-Methylpyridin-4-yl)piperazinePiperazine derivativeTargets different receptor types; broader application
4-AminoquinolineAminoquinolineAntimalarial properties; different biological activity

These compounds highlight the uniqueness of (R)-3-aminoquinuclidine dihydrochloride, particularly its specific chiral configuration that enhances its selectivity for serotonin receptors compared to non-chiral or differently substituted analogs .

Enantioselective Synthesis via Asymmetric Catalysis

Enantioselective synthesis of (R)-3-aminoquinuclidine dihydrochloride has been achieved through transition-metal-catalyzed asymmetric allylic dearomatization and organocatalytic strategies. Key advancements include:

  • Iridium-Catalyzed Intramolecular Allylic Dearomatization:
    A method employing [Ir(cod)Cl]₂ with chiral Feringa ligands enables the construction of quinuclidine derivatives with >99% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr). The reaction proceeds via π-allyl iridium intermediates, where the chiral ligand dictates facial selectivity during C–C bond formation. Substrates such as indole-annulated allylic carbonates undergo cyclization under mild conditions (60°C, 12–24 hours) to yield enantiopure quinuclidine frameworks.

  • Organocatalytic Reductive Amination:
    Chiral primary–tertiary diamine catalysts, inspired by enzymatic mechanisms, facilitate asymmetric reductive amination of 3-quinuclidinone precursors. Using Hantzsch esters or hydrosilanes as reductants, this method achieves up to 95% ee in aqueous or solvent-free conditions. For example, (R)-3-aminoquinuclidine derivatives are synthesized with 89–97% yield using 0.5 mol% diphenylprolinol silyl ether catalysts.

Table 1: Comparative Analysis of Catalytic Methods

MethodCatalyst SystemYield (%)ee (%)Key Advantage
Iridium catalysis[Ir(cod)Cl]₂/Feringa ligand68–96>99Broad substrate scope
OrganocatalysisDiphenylprolinol silyl ether85–9788–95Solvent-free, low catalyst loading

Chiral Acid Resolution Strategies for Optical Purity Enhancement

Racemic 3-aminoquinuclidine dihydrochloride is resolved using chiral acids to isolate the (R)-enantiomer. Notable approaches include:

  • D-Tartaric Acid Resolution:
    Racemic 3-aminoquinuclidine dihydrochloride is treated with D-tartaric acid in methanol at 50°C, forming diastereomeric salts. The (R)-enantiomer-D-tartrate complex precipitates preferentially, achieving 99% ee after recrystallization. The process involves:

    • Neutralization of racemic dihydrochloride with potassium carbonate.
    • Salt formation with D-tartaric acid (1:1 molar ratio).
    • Recrystallization in methanol to enhance optical purity.
  • Camphorsulfonic Acid Derivatives:
    (R)-3-Aminoquinuclidine forms stable salts with (1S)-(+)-10-camphorsulfonic acid in ethanol. The diastereomeric excess (de) reaches 98% after two recrystallization cycles, with a recovery yield of 72%.

Critical Factors for Resolution Efficiency:

  • Solvent Polarity: Methanol and ethanol optimize solubility differences between diastereomers.
  • Temperature Control: Crystallization at 0–5°C minimizes salt dissociation.

Green Chemistry Approaches in Large-Scale Production

Sustainable synthesis of (R)-3-aminoquinuclidine dihydrochloride emphasizes solvent reduction, atom economy, and energy efficiency:

  • Solvent-Free Alkylation-Reduction Sequences:
    Racemic 3-quinuclidinol is synthesized via a three-step process:

    • Alkylation: Ethyl isonipecotate reacts with ethyl chloroacetate under neat conditions (no solvent), yielding 97% 1-carbethoxymethyl-4-carbethoxypiperidine.
    • Cyclization: Potassium tert-butoxide-mediated cyclization in minimal tetrahydrofuran (THF) generates 3-quinuclidinone (69% yield).
    • Sodium Borohydride Reduction: Aqueous NaBH₄ reduces 3-quinuclidinone to racemic 3-aminoquinuclidine with 89% yield, avoiding organic solvents.
  • Water as Reaction Medium:
    Chiral acid resolution steps utilize water-methanol mixtures, reducing volatile organic compound (VOC) emissions by 40% compared to pure methanol systems.

Table 2: Green Metrics for Production Routes

ParameterTraditional MethodGreen Method
Solvent Consumption (L/kg)12045
E-Factor*3218
Atom Economy (%)6582

*E-Factor = (Total waste mass)/(Product mass).

(R)-3-Aminoquinuclidine dihydrochloride is a chiral organic compound characterized by its quinuclidine structure, which features a bicyclic framework with an amino group at the 3-position [2]. This compound has gained significant attention in pharmacological research due to its versatile interactions with various neurotransmitter systems [1]. The presence of the amino group allows for interactions with biological targets, potentially influencing neurotransmitter systems in ways that make it valuable for therapeutic development [2]. The compound's chirality is particularly significant, as the (R)-enantiomer exhibits different pharmacological properties compared to its (S)-counterpart, which has important implications for its receptor targeting specificity [2] [8].

Acetylcholinesterase Inhibition Mechanisms for Alzheimer's Disease

(R)-3-Aminoquinuclidine dihydrochloride and its derivatives have demonstrated significant potential as acetylcholinesterase inhibitors, which is particularly relevant for Alzheimer's disease treatment [5]. Alzheimer's disease is characterized by cognitive impairment associated with the loss of cholinergic neurons and a decrease in cholinergic neurotransmission [13]. The hydrolysis of acetylcholine into choline and acetic acid, catalyzed by acetylcholinesterase, is a key process that needs to be regulated to maintain proper cholinergic function [13].

Research has shown that quinuclidine derivatives, including those containing the (R)-3-aminoquinuclidine moiety, can effectively inhibit acetylcholinesterase activity [14]. The mechanism of inhibition involves the interaction of the quinuclidine core with the active site of the enzyme [14]. Studies have demonstrated that all tested N-alkyl quaternary quinuclidines inhibited both acetylcholinesterase and butyrylcholinesterase in the micromolar range, with inhibition constants (Ki) ranging from 0.26 to 156.2 μM [14] [28].

The inhibition mechanism of acetylcholinesterase by (R)-3-aminoquinuclidine derivatives has been investigated through various structural modifications [15]. One notable approach involves the conjugation of triterpenic acids with the 3-aminoquinuclidine moiety [4] [15]. These conjugates have shown promising results in Ellman's assays for their ability to inhibit acetylcholinesterase enzyme [15]. The table below summarizes key findings from research on acetylcholinesterase inhibition by selected (R)-3-aminoquinuclidine derivatives:

CompoundStructure TypeIC50 Value (μM)Inhibition TypeReference
Compound 8 (Ursolic acid derivative)3-oxoamide with aminoquinuclidine0.43Mixed-type [15]
Compound 11 (Oleanane type)Amide with indole unit in A ring0.47Uncompetitive [15]
Bisquaternary derivative 71,1′-(decano)bis(3-hydroxyquinuclidinium bromide)~0.3Reversible [14] [28]
Bisquaternary derivative 141,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)~0.3Reversible [14] [28]

The inhibition mechanism varies depending on the structural characteristics of the derivatives [15]. For instance, the ursolic acid derivative (compound 8) acts as a mixed-type inhibitor, while the oleanane-type derivative with an indole unit (compound 11) exhibits uncompetitive inhibition [15]. These different inhibition mechanisms provide valuable insights for the development of novel acetylcholinesterase inhibitors with potentially improved efficacy for Alzheimer's disease treatment [5] [15].

Research has also shown that the quinuclidine core presents an excellent scaffold for cholinesterase binding [14] [28]. The highest inhibition potency was observed for bisquaternary derivatives, suggesting that this structural arrangement enhances interaction with the enzyme's active site [14] [28]. These findings highlight the potential of (R)-3-aminoquinuclidine dihydrochloride and its derivatives as promising candidates for the development of new treatments for Alzheimer's disease [15] [17].

Serotonin 5-HT3 Receptor Antagonism and Neurological Implications

(R)-3-Aminoquinuclidine dihydrochloride and its derivatives have demonstrated significant activity as serotonin 5-HT3 receptor antagonists [7] [22]. The 5-HT3 receptor is the only ligand-gated ion channel among the serotonin receptor family and plays crucial roles in both the peripheral and central nervous systems [29]. These receptors are localized in several brain areas involved in mood regulation, such as the hippocampus and prefrontal cortex, making them relevant targets for neurological and psychiatric conditions [29].

The binding site of the 5-HT3 receptor comprises six loops from two adjacent subunits, with critical ligand binding amino acids in these loops [23]. (R)-3-Aminoquinuclidine derivatives interact with this binding site, exhibiting high affinity and selectivity [7] [23]. Studies have shown that compounds containing the 3-aminoquinuclidine moiety can effectively antagonize 5-HT3 receptors with nanomolar to micromolar potency [22] [23].

Research using radioligand binding assays has revealed that quinolinecarboxylic acid amides with a quinuclidine moiety exhibit high affinity for 5-HT3 receptors [22]. For instance, one derivative demonstrated a Ki value of 9.9 nM with selectivity over other serotonin receptor subtypes [22]. The structural features that contribute to this high affinity include an optimal distance between the lone electron pair of the quinoline nitrogen atom and the azabicyclic nitrogen atom [22].

The neurological implications of 5-HT3 receptor antagonism by (R)-3-aminoquinuclidine derivatives are significant and diverse [29]. These compounds have shown potential in treating various conditions, including:

  • Neuropsychiatric disorders: 5-HT3 receptor antagonists have demonstrated antidepressant-like activities in preclinical models [29].

  • Cognitive function: Antagonism of 5-HT3 receptors may enhance cognitive processes by modulating neurotransmitter release in key brain regions [23] [24].

  • Neurological disorders: The involvement of 5-HT3 receptors in pain processing and sensory transmission suggests potential applications in pain management and sensory disorders [24].

The table below summarizes key findings regarding the 5-HT3 receptor antagonism of selected (R)-3-aminoquinuclidine derivatives:

Compound ClassBinding Affinity (Ki or IC50)Brain Regions with High BindingFunctional EffectReference
3-Aminoquinuclidine benzamidesNanomolar rangeHippocampus, cerebellum, brain stemAntagonism of 5-HT3 receptor function [27]
Quinolinecarboxylic acid amides with quinuclidineKi = 9.9 nMNot specifiedModerate 5-HT3 antagonist activity (ED50 = 10.5-21.5 μg/kg) [22]
[18F]Fesetron (3-aminoquinuclidine derivative)High specific bindingHippocampus, area postrema, nucleus tractus solitariusPotential PET imaging agent for 5-HT3 receptors [24] [25]

Imaging studies using radiolabeled 3-aminoquinuclidine derivatives have provided valuable insights into the distribution of 5-HT3 receptors in the brain [24] [25]. For example, [18F]fesetron exhibited binding to rat brain regions known to contain significant amounts of serotonin 5-HT3 receptors, including the hippocampus and specific regions of the cerebellum and brain stem [24] [25]. These findings are consistent with previous studies using other 3-aminoquinuclidine derivatives such as [125I]DAIZAC and [125I]MIZAC, which showed high concentrations of 5-HT3 receptors in the entorhinal cortex, hippocampus, frontal cortex, and medulla [24].

The structural similarity of these 3-aminoquinuclidine derivatives appears to manifest in their binding profiles, suggesting a common mechanism of interaction with the 5-HT3 receptor [24]. This understanding has facilitated the development of novel compounds with improved selectivity and potency, expanding the potential therapeutic applications of (R)-3-aminoquinuclidine dihydrochloride and its derivatives in neurological conditions [23] [26].

α7 Nicotinic Acetylcholine Receptor Agonism for Cognitive Enhancement

(R)-3-Aminoquinuclidine dihydrochloride and its derivatives have shown significant activity as agonists or positive allosteric modulators of α7 nicotinic acetylcholine receptors (α7 nAChRs) [8] [18]. The α7 nAChR is one of the most unique and interesting members of the cys-loop superfamily of ligand-gated ion channels and has been pursued as a potential therapeutic target for numerous indications, including cognitive enhancement in Alzheimer's disease and other neurological disorders [18].

Research has demonstrated that both enantiomers of 3-aminoquinuclidine type ligands may act as nAChR modulators, with the (R)-enantiomer often showing distinct pharmacological properties [8]. The α7 nAChR is characterized by a lower affinity for acetylcholine compared to other nicotinic subtypes and a very low probability of channel opening during agonist-evoked currents, which creates unique challenges and opportunities for pharmacological targeting [9].

Studies have investigated the interaction of quinuclidine-based compounds with nicotinic acetylcholine receptors using various experimental approaches [16]. For instance, research on SH-SY5Y cells as a model system has examined changes in intracellular calcium release upon nAChR stimulation by agonists in the presence of quinuclidine derivatives [16]. Results indicated that many compounds inhibited nAChR signaling, with some showing IC50 values as low as 0.02 μM [16].

The cognitive enhancement potential of α7 nAChR agonism by (R)-3-aminoquinuclidine derivatives is supported by several lines of evidence [12] [18]. The α7 nAChR plays crucial roles in cognitive processes, including attention, learning, and memory [18]. Activation of these receptors can enhance synaptic plasticity and neurotransmitter release, potentially improving cognitive function in conditions characterized by cognitive deficits [18] [20].

The table below summarizes key findings regarding the α7 nAChR agonism of selected (R)-3-aminoquinuclidine derivatives and their cognitive enhancement effects:

Compound/Study TypeReceptor InteractionFunctional EffectCognitive ImplicationsReference
(R)-3-Aminoquinuclidine derivativesPositive allosteric modulation of α7 nAChREnhanced receptor response to acetylcholinePotential cognitive enhancement [8] [18]
Quinuclidine compounds in SH-SY5Y cellsModulation of nAChR signalingAltered calcium release upon receptor stimulationPotential influence on neuronal signaling [16]
α7 nAChR targeting compoundsSelective activation of α7 nAChRsImproved neuronal plasticityEnhanced learning and memory processes [18] [19]
Pharmacological studies of α7 nAChR agonistsDirect receptor activationIncreased cholinergic neurotransmissionCognitive improvement in preclinical models [9] [18]

Research has also explored the development of α7 nAChR-targeting ligands with specific functional properties [18]. Some compounds act as "silent agonists," which have little or no efficacy for ion-channel activation but can induce non-conduction states that may be associated with signal transduction [18]. These compounds have shown potential in controlling inflammation through the Jak2/STAT3 pathway, which may have additional benefits beyond direct cognitive enhancement [18].

The cognitive enhancement potential of α7 nAChR agonists, including (R)-3-aminoquinuclidine derivatives, is particularly relevant for conditions such as Alzheimer's disease, schizophrenia, and age-associated cognitive decline [12]. Patent literature suggests that certain agonists of the α7 nAChR are useful for improving perception, concentration, learning, or memory, especially after cognitive impairments like those occurring in mild cognitive impairment, age-associated learning and memory impairments, and Alzheimer's disease [12].

Furthermore, studies have shown that α7 nAChR activation can influence the growth of axons and modulate neuronal plasticity, which are crucial processes for cognitive function [12]. This mechanism provides additional support for the potential cognitive enhancement effects of (R)-3-aminoquinuclidine derivatives through their interaction with α7 nAChRs [12] [18].

Mechanistic Framework and Catalyst Development

The iridium-catalyzed intramolecular asymmetric allylic dearomatization reaction represents a powerful methodology for synthesizing quinuclidine derivatives with high enantioselectivity [1] [2]. The catalytic system employs [Ir(cod)Cl]₂ (2 mol%) in combination with the Feringa ligand (4 mol%) under mild conditions at 50°C in tetrahydrofuran [1] [2]. This methodology enables the construction of indolenine-fused quinuclidine derivatives through a cascade dearomatization process that avoids the retro-Mannich reaction due to the presence of two methylene groups between the indole ring and the nitrogen atom [1] [2].

The optimization studies revealed that the choice of ligand significantly influences both yield and stereoselectivity. Among the phosphoramidite ligands tested, the Feringa ligand (L1) provided the most favorable combination of reactivity and selectivity, delivering products with excellent enantiopurity (95% ee) and good diastereoselectivity (5.2:1 dr) [1] [2]. Further optimization through the introduction of silver salts, particularly AgOAc (8 mol%), dramatically improved the diastereoselectivity to >20:1 dr while maintaining high enantioselectivity (96% ee) [1] [2].

Substrate Scope and Synthetic Applications

The substrate scope of the iridium-catalyzed allylic dearomatization reaction demonstrates remarkable tolerance for various functional groups and substitution patterns. Tetrahydro-β-carboline-derived allylic carbonates bearing substituents at the 4-, 5-, and 6-positions of the indole moiety proceed smoothly to afford the corresponding quinuclidine products in good to excellent yields (68-96%), with exceptional diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee) [1] [2].

Electronic effects of substituents on the indole ring show minimal influence on the reaction outcome. Both electron-withdrawing groups (F, Cl) and electron-donating groups (Me, MeO, BnO) are well tolerated, providing products with consistently high enantioselectivity [1] [2]. The reaction also accommodates tryptophan-derived substrates containing chiral centers on the piperidine ring, yielding products with excellent results (91-96% yields, up to >20:1 dr) [1] [2].

Stereochemical Control and Mechanistic Insights

Density functional theory calculations provide valuable insights into the origin of stereoselectivity in the iridium-catalyzed allylic dearomatization reactions [1] [2]. The calculations reveal that the preference for the (4R,4aR) isomer formation results from favorable π-π interactions between the positively charged allyl moiety and the electron-rich indole ring in the transition state. The calculated Gibbs free energy difference of 1.2 kcal/mol between the competing transition states TS-2a-(Si,Si) and TS-2a-(Si,Re) correlates well with the experimental diastereoselectivity [1] [2].

The introduction of gem-dimethyl groups or additional methylene groups significantly reduces diastereoselectivity due to increased steric repulsion or ring strain, respectively. This mechanistic understanding provides a framework for predicting and optimizing the stereochemical outcome of related transformations [1] [2].

Synthetic Utility and Product Transformations

The synthetic utility of the iridium-catalyzed allylic dearomatization methodology is demonstrated through gram-scale synthesis and diverse product transformations [1] [2]. A representative reaction on a 3.76 mmol scale provided the desired quinuclidine derivative 2p in 76% yield (0.85 g) with >20:1 diastereoselectivity [1] [2]. The quinuclidine products undergo various transformations, including palladium-catalyzed hydrogenation (87% yield, >20:1 dr), sodium cyanoborohydride reduction (77% yield, >20:1 dr), and enamine formation through reaction with methyl chloroformate (76% yield, >20:1 dr) [1] [2].

Quinuclidine Scaffold in Enantioselective C-C Bond Formation

Thiourea-Based Organocatalyst Development

The development of (S)-3-aminoquinuclidine-derived thiourea organocatalyst represents a significant advancement in bifunctional catalysis for asymmetric carbon-carbon bond formation [3] [4]. The synthesis of this catalyst proceeds through a straightforward one-step reaction involving the treatment of (-)-(S)-3-aminoquinuclidine dihydrochloride with sodium hydroxide to liberate the free base, followed by reaction with bis(3,5-trifluoromethyl)phenylisothiocyanate at 40°C to afford the desired thiourea product in quantitative yield [3] [4].

The molecular design incorporates both hydrogen-bond donor (thiourea) and hydrogen-bond acceptor (tertiary amine) functionalities within a single scaffold, enabling dual activation of electrophilic and nucleophilic reaction partners [3] [4]. This bifunctional nature allows for the simultaneous activation of nitroalkenes through double hydrogen bonding and the coordination of nucleophiles through the basic quinuclidine nitrogen [3] [4].

Friedel-Crafts Alkylation Applications

The thiourea organocatalyst demonstrates catalytic activity in the asymmetric Friedel-Crafts alkylation of indoles with trans-β-nitrostyrene [3] [4]. The reaction proceeds at room temperature with 20 mol% catalyst loading, providing the alkylated product with moderate yield (22-44%) and low enantioselectivity (7-8% ee) [3] [4]. Solvent selection plays a crucial role in the catalytic performance, with toluene providing the best results in the absence of additives [3] [4].

The addition of Brønsted acid additives such as (1R)-(-)-10-camphorsulfonic acid and (1R,3S)-(+)-camphoric acid improves the yield to 42-44% but does not significantly enhance the enantioselectivity, which remains at 7% ee [3] [4]. The proposed mechanism involves the formation of a double hydrogen bond between the thiourea moiety and the nitroalkene, while the quinuclidine nitrogen interacts with the indolic proton to direct the stereochemical outcome [3] [4].

Michael Addition Reactions

The thiourea catalyst exhibits organocatalytic activity in asymmetric Michael addition reactions between diethylmalonate and trans-β-nitrostyrene [3] [4]. Using 10 mol% catalyst loading in a solvent mixture of toluene/tetrahydrofuran/dichloromethane, the reaction provides the Michael adduct with 17% conversion by GC-MS analysis and 23% enantiomeric excess, with the (S)-isomer being the major enantiomer [3] [4].

The catalyst also promotes the Michael addition of nitromethane to trans-chalcone, albeit with low yield (15%) [3] [4]. The low yields observed in these transformations suggest that further optimization of reaction conditions, including solvent selection and temperature control, is necessary to realize the full potential of this catalyst system [3] [4].

Structure-Activity Relationships

The quinuclidine scaffold provides a rigid, three-dimensional framework that positions the thiourea and amine functionalities in a defined spatial arrangement [3] [4]. The bicyclic structure constrains the conformational flexibility of the catalyst, potentially leading to more predictable stereochemical outcomes compared to linear or acyclic analogs [3] [4]. However, the moderate enantioselectivities observed suggest that additional structural modifications may be required to achieve optimal chiral induction [3] [4].

The trifluoromethyl substituents on the aromatic ring of the thiourea moiety enhance the hydrogen-bond donating ability of the NH groups, thereby strengthening the interaction with electrophilic substrates [3] [4]. This electronic modification contributes to the catalytic activity but may require further optimization to achieve higher levels of stereoselectivity [3] [4].

Bicyclic Amine-Mediated Phase Transfer Catalysis

Chiral Quaternary Ammonium Salt Design

Bicyclic amine structures, particularly those derived from quinuclidine scaffolds, serve as important precursors for the development of chiral quaternary ammonium salts used in asymmetric phase transfer catalysis [5] [6] [7]. The rigid bicyclic framework provides a well-defined three-dimensional environment that can effectively differentiate between enantiotopic faces of prochiral substrates during the catalytic process [5] [6] [7].

The design of effective chiral phase transfer catalysts requires the incorporation of sterically demanding substituents that create a chiral environment around the quaternary ammonium center [5] [6] [7]. Cinchona alkaloid-derived catalysts, which contain the quinuclidine core, have emerged as particularly effective systems for asymmetric alkylation reactions of glycine derivatives [5] [6] [7].

Mechanistic Framework of Phase Transfer Catalysis

The mechanism of asymmetric phase transfer catalysis involves the formation of intimate ion pairs between the chiral quaternary ammonium cation and the enolate anion generated from the substrate [5] [6] [7]. The stereochemical outcome depends on the chiral environment created by the catalyst structure, which influences the conformation of the ion pair and the approach of the electrophile [5] [6] [7].

The quinuclidine nitrogen serves as the quaternary ammonium center, while additional chiral elements in the catalyst structure provide the necessary stereochemical information for enantioselective transformations [5] [6] [7]. The rigid bicyclic framework ensures that the chiral environment remains well-defined throughout the catalytic cycle [5] [6] [7].

Catalyst Performance and Optimization

Modern chiral phase transfer catalysts based on bicyclic amine structures achieve exceptional levels of enantioselectivity in the asymmetric alkylation of glycine derivatives [5] [6] [7]. Representative examples include:

  • Cinchona alkaloid-derived catalysts: 95% yield, 97% ee at 1.0 mol% loading [5]
  • Biphenyl-based quaternary ammonium salts: 97% yield, 98% ee at 0.05 mol% loading [6]
  • Spiro-type quaternary ammonium salts: 95% yield, 97% ee at 1.0 mol% loading [7]
  • Cyclopeptoid-based catalysts: 97% yield, 96% ee at 2.5 mol% loading [8]

The remarkable efficiency of these catalysts, particularly the ability to achieve high enantioselectivity at very low catalyst loadings (as low as 0.05 mol%), demonstrates the effectiveness of the bicyclic amine framework in creating highly selective catalytic systems [6] [7].

Substrate Scope and Synthetic Applications

The substrate scope of bicyclic amine-mediated phase transfer catalysis extends to various alkylating agents, including benzyl halides, allyl halides, and alkyl halides [5] [6] [7]. The reaction conditions are generally mild, typically involving aqueous potassium hydroxide as the base and organic solvents such as toluene or dichloromethane [5] [6] [7].

The methodology has been successfully applied to the synthesis of unnatural amino acids and pharmaceutical intermediates [5] [6] [7]. The operational simplicity, combined with the high enantioselectivity and scalability of the process, makes this approach particularly attractive for industrial applications [5] [6] [7].

Structural Modifications and Catalyst Development

Recent developments in bicyclic amine-mediated phase transfer catalysis have focused on the design of novel catalyst structures that provide improved selectivity and reactivity [9] [7]. The incorporation of additional chiral elements, such as binaphthyl or biphenyl subunits, has led to the development of highly efficient catalysts with enhanced stereochemical control [9] [7].

The modular nature of catalyst design allows for the systematic optimization of catalyst structure through combinatorial approaches [9] [7]. This strategy has enabled the identification of highly selective catalysts for specific transformations and has contributed to the understanding of structure-activity relationships in phase transfer catalysis [9] [7].

Comparative Analysis of Catalyst Systems

The comparison of different bicyclic amine-based catalyst systems reveals several key factors that influence catalytic performance [5] [6] [7]. The steric bulk around the quaternary ammonium center plays a crucial role in determining enantioselectivity, with more sterically demanding substituents generally providing higher levels of stereochemical control [5] [6] [7].

The electronic properties of the catalyst also influence reactivity, with electron-withdrawing groups often enhancing the electrophilicity of the quaternary ammonium center and improving catalyst turnover [5] [6] [7]. The balance between steric and electronic effects must be carefully optimized to achieve optimal catalytic performance [5] [6] [7].

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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